4-Bromobenzaldehyde oxime
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Overview
Description
4-Bromobenzaldehyde oxime is an organic compound with the molecular formula C7H6BrNO. It is derived from 4-bromobenzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
4-Bromobenzaldehyde+Hydroxylamine Hydrochloride→4-Bromobenzaldehyde Oxime+Water+Sodium Chloride
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up with appropriate adjustments for industrial conditions such as temperature control, solvent recovery, and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzonitrile.
Reduction: Reduction of the oxime group can yield 4-bromoaniline.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: 4-Bromobenzonitrile
Reduction: 4-Bromoaniline
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
4-Bromobenzaldehyde oxime has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde oxime involves its reactivity due to the presence of both the oxime and bromine functional groups. The oxime group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Bromobenzaldehyde: The parent compound, which lacks the oxime group.
4-Bromobenzonitrile: An oxidation product of 4-bromobenzaldehyde oxime.
4-Bromoaniline: A reduction product of this compound.
Uniqueness: this compound is unique due to the presence of both the oxime and bromine functional groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
4-Bromobenzaldehyde oxime, with the chemical formula C7H6BrNO, is an organic compound notable for its significant biological activity. This compound is characterized by a bromine atom at the para position of a benzene ring and an oxime functional group (-C=N-OH) attached to the carbonyl carbon of the benzaldehyde. Its molecular weight is approximately 200.03 g/mol, and it appears as a white solid.
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride under basic conditions, often using sodium acetate as a base in solvents such as methanol or ethanol. The general reaction can be summarized as follows:
This reaction proceeds through an intermediate imine before yielding the final oxime product.
Biological Activity
This compound exhibits several important biological activities, particularly in relation to its interaction with enzymes involved in neurotransmission:
- Enzyme Interaction : It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission. The oxime group can reactivate these enzymes by nucleophilic attack on phosphorylated serine residues in their active sites, effectively reversing inhibition caused by organophosphate compounds.
- Inhibition of Acetylcholinesterase : The compound can inhibit AChE by binding to its active site, leading to increased levels of acetylcholine in synaptic clefts. This property has implications for neuropharmacology, particularly in the context of developing treatments for diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
The unique reactivity of this compound can be compared to other similar compounds. Below is a table summarizing some of these comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Benzaldehyde oxime | Lacks bromine; simpler structure | Different reactivity profile due to absence of halogen |
4-Chlorobenzaldehyde oxime | Contains chlorine instead of bromine | Exhibits varied chemical behavior compared to bromine derivative |
4-Nitrobenzaldehyde oxime | Contains a nitro group | Significantly altered reactivity due to electron-withdrawing effect |
4-Methylbenzaldehyde oxime | Contains a methyl group | Greater electron-donating character affecting reactivity |
4-(Trifluoromethyl)benzaldehyde oxime | Contains trifluoromethyl group | Strong electron-withdrawing effect impacting stability and reactivity |
The presence of the bromine atom in this compound enhances its reactivity and applicability in synthetic chemistry compared to its analogs.
Case Studies and Research Findings
Research has indicated that this compound's interactions at the molecular level provide insights into designing more effective inhibitors or activators for therapeutic applications. Notably, studies have shown:
- Neuropharmacological Applications : Its ability to inhibit AChE suggests potential use in developing treatments for neurodegenerative diseases. For instance, a study demonstrated that derivatives of this compound could enhance cognitive function by modulating acetylcholine levels .
- Toxicology Studies : The compound's capacity to reactivate inhibited AChE has been explored in toxicology, particularly regarding organophosphate poisoning, where it may serve as an antidote.
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZGAXKZZRCBN-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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